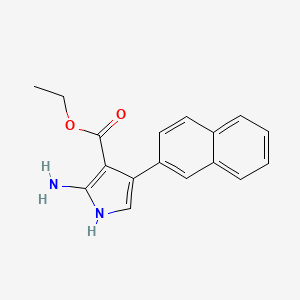

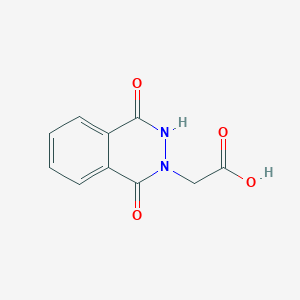

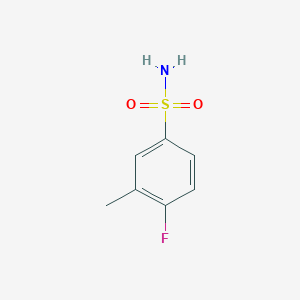

![molecular formula C17H12N2O4 B1333084 3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid CAS No. 959575-06-5](/img/structure/B1333084.png)

3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid (3-HBPB) is an organic compound with a broad range of applications in scientific research. It is a synthetic derivative of the natural product pyrazolone, which is found in plants, and is used as an intermediate in organic synthesis. 3-HBPB has been used in a variety of scientific research applications, including as a reagent in the synthesis of fluorinated compounds, as a probe molecule for studying the structure and function of proteins, and as a tool for investigating the mechanism of action of drugs.

Applications De Recherche Scientifique

Antimicrobial Activity

A study by Gadakh et al. (2010) explored the synthesis of fluorine-containing pyrazoles, including derivatives of 3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid. These compounds were evaluated for their antibacterial and antifungal activities. Some compounds showed promising antibacterial activities against various strains like Staphylococcus aureus and Escherichia coli, but their antifungal activity was limited (Gadakh et al., 2010).

Functionalization Reactions for Drug Development

Yıldırım and Kandemirli (2006) conducted experimental and theoretical studies on the functionalization reactions of pyrazole-3-carboxylic acid derivatives. They synthesized new compounds by reacting pyrazole acid chloride with aminophenols, which is crucial in developing various pharmaceutical agents (Yıldırım & Kandemirli, 2006).

Synthesis of Heterocyclic Compounds

Adnan, Hassan, and Thamer (2014) explored the synthesis of heterocyclic compounds involving pyrazole derivatives. They prepared various derivatives by reacting aminobenzaldehyde with salicylaldehyde, which resulted in compounds with potential applications in materials science and pharmacology (Adnan et al., 2014).

Synthesis of Antibacterial Compounds

Bildirici et al. (2007) synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities. They found that certain derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

Antioxidant Enzyme Mimics

Kupcewicz et al. (2012) investigated Cu(II) complexes with pyrazole-based ligands for their antioxidant properties. These complexes mimicked antioxidant enzymes and were capable of decreasing reactive oxygen species in cells, indicating potential applications in oxidative stress-related diseases (Kupcewicz et al., 2012).

Synthesis of Optical Nonlinear Materials

Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized by various spectroscopic methods. These compounds exhibited significant optical nonlinearity, suggesting potential applications in optical limiting and other photonics-related fields (Chandrakantha et al., 2013).

Propriétés

IUPAC Name |

3-[4-(2-hydroxybenzoyl)pyrazol-1-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-15-7-2-1-6-14(15)16(21)12-9-18-19(10-12)13-5-3-4-11(8-13)17(22)23/h1-10,20H,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEWBIDZCKEDRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=CC(=C3)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

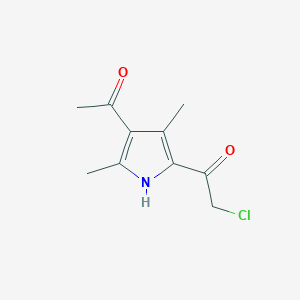

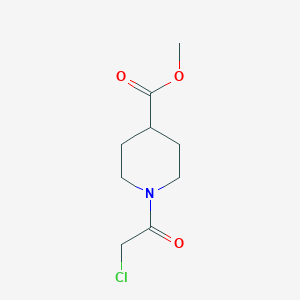

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)

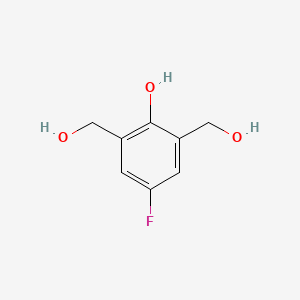

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)